An In-depth Technical Guide to 2-Chloro-5-(methylsulfanyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-5-(methylsulfanyl)aniline: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 2-Chloro-5-(methylsulfanyl)aniline (CAS No. 15945-75-2), a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, a detailed synthesis protocol, analytical characterization, safety and handling procedures, and its emerging role in medicinal chemistry.
Physicochemical and Structural Characteristics
2-Chloro-5-(methylsulfanyl)aniline is a substituted aniline derivative characterized by the presence of a chloro group at the 2-position and a methylsulfanyl group at the 5-position of the aniline ring. These substitutions impart specific electronic and steric properties to the molecule, making it a versatile building block in organic synthesis.
| Property | Value | Source |
| CAS Number | 15945-75-2 | [1] |
| Molecular Formula | C₇H₈ClNS | [2] |
| Molecular Weight | 173.66 g/mol | [2] |
| Appearance | Solid or liquid | [3] |
| Storage Temperature | Room temperature, in a dark, inert atmosphere | [3][4] |
Synthesis of 2-Chloro-5-(methylsulfanyl)aniline: A Step-by-Step Protocol
The synthesis of 2-Chloro-5-(methylsulfanyl)aniline can be achieved through a multi-step process starting from readily available commercial reagents. The following protocol is a plausible and efficient route based on established chemical transformations for analogous compounds.
Proposed Synthetic Pathway
The synthesis commences with the nitration of 4-chloroanisole, followed by nucleophilic aromatic substitution to introduce the methylsulfanyl group, and finally, reduction of the nitro group to yield the target aniline.
Figure 1: Proposed synthesis workflow for 2-Chloro-5-(methylsulfanyl)aniline.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Chloro-5-nitroanisole from 4-Chloroanisole
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-chloroanisole (1.0 eq).
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Nitration: Cool the flask to 0-5 °C in an ice bath. Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. The use of a nitrating agent is a common and effective method for the electrophilic nitration of aromatic compounds.[5]
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Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture over crushed ice with stirring. The solid precipitate is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford 2-Chloro-5-nitroanisole.
Step 2: Synthesis of 2-Nitro-5-(methylsulfanyl)anisole
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Reaction Setup: In a round-bottom flask, dissolve the 2-Chloro-5-nitroanisole (1.0 eq) in a suitable solvent such as dimethylformamide (DMF).
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Nucleophilic Substitution: Add sodium thiomethoxide (NaSCH₃) (1.2 eq) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of 2-Chloro-5-(methylsulfanyl)aniline
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Reaction Setup: To a solution of 2-Nitro-5-(methylsulfanyl)anisole (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0 eq) and a catalytic amount of hydrochloric acid.
-
Reduction: Heat the mixture to reflux and stir for 2-4 hours. The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis.[6]
-
Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the iron salts. The filtrate is concentrated under reduced pressure to remove ethanol.
-
Extraction: The aqueous residue is basified with a sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
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Purification: The crude 2-Chloro-5-(methylsulfanyl)aniline can be purified by column chromatography to yield the final product.
Applications in Drug Discovery and Medicinal Chemistry
Substituted anilines are privileged scaffolds in medicinal chemistry due to their ability to serve as versatile intermediates in the synthesis of a wide range of biologically active molecules.[7] The unique substitution pattern of 2-Chloro-5-(methylsulfanyl)aniline makes it a valuable precursor for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Anticancer Agents
Derivatives of substituted anilines have been extensively investigated for their potential as anticancer agents.[8][9][10][11][12] The presence of the chloro and methylsulfanyl groups can modulate the pharmacokinetic and pharmacodynamic properties of the final drug molecule. For instance, these groups can influence metabolic stability, receptor binding affinity, and cellular uptake. The aniline functional group provides a convenient handle for further chemical modifications to generate libraries of compounds for screening against various cancer cell lines.
Antimicrobial Agents
The development of new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Aniline derivatives have been shown to possess antibacterial and antifungal activities.[9][10] The incorporation of the 2-Chloro-5-(methylsulfanyl)aniline moiety into heterocyclic scaffolds can lead to the discovery of novel antimicrobial compounds with improved potency and a broader spectrum of activity.
Potential Mechanism of Action
While the specific mechanism of action for compounds derived from 2-Chloro-5-(methylsulfanyl)aniline will depend on the final molecular structure, some general principles can be inferred from related compounds. In cancer therapy, aniline-based compounds can act as inhibitors of protein kinases, enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. In the context of antimicrobial agents, these compounds may disrupt the bacterial cell wall synthesis, inhibit essential enzymes, or interfere with nucleic acid replication.
Figure 2: Potential mechanism of action for anticancer drugs derived from aniline intermediates.
Analytical Characterization
The identity and purity of 2-Chloro-5-(methylsulfanyl)aniline can be confirmed using a combination of spectroscopic and chromatographic techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 6.5-7.5 ppm, a singlet for the methylsulfanyl protons around δ 2.4 ppm, and a broad singlet for the amine protons. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm and a signal for the methylsulfanyl carbon around δ 15 ppm. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (173.66 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C-S stretching. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Safety and Handling
2-Chloro-5-(methylsulfanyl)aniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE) should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1][13][14][15][16]
General Precautions
-
Engineering Controls: Use in a chemical fume hood to minimize inhalation exposure.[14][16]
-
Personal Protective Equipment: Wear chemical-resistant gloves, safety goggles, and a lab coat.[14][15][16]
-
Hygiene Measures: Wash hands thoroughly after handling.[1][14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14][16]
-
Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[14][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[14][16]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][16]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[14][15]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-5-(methylsulfanyl)aniline is a valuable and versatile chemical intermediate with significant potential in the synthesis of novel pharmaceutical and agrochemical agents. Its unique structural features provide a foundation for the development of new anticancer and antimicrobial compounds. This technical guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, analytical characterization methods, and essential safety and handling information to support its use in research and development.
References
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